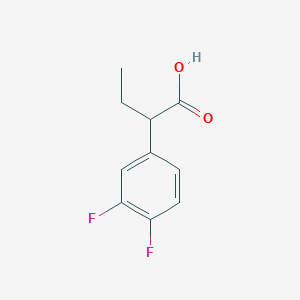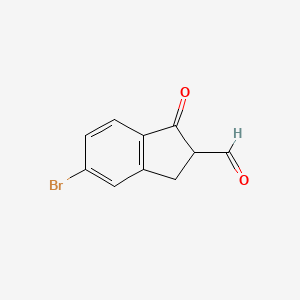
1h-Indene-2-carboxaldehyde, 5-bromo-2,3-dihydro-1-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1h-Indene-2-carboxaldehyde, 5-bromo-2,3-dihydro-1-oxo- is a brominated derivative of indene, a bicyclic hydrocarbon. This compound is characterized by the presence of a bromine atom at the 5th position, a carboxaldehyde group at the 2nd position, and a ketone group at the 1st position of the indene ring. It is a valuable intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1h-Indene-2-carboxaldehyde, 5-bromo-2,3-dihydro-1-oxo- typically involves the bromination of indene derivatives followed by functional group transformations. One common method includes the bromination of 2,3-dihydro-1H-indene-2-carboxaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination step is followed by oxidation reactions to introduce the ketone functionality. These processes are optimized for large-scale production, ensuring cost-effectiveness and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: 1h-Indene-2-carboxaldehyde, 5-bromo-2,3-dihydro-1-oxo- undergoes various chemical reactions including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 1h-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-1-oxo-.
Reduction: 1h-Indene-2-carboxaldehyde, 5-bromo-2,3-dihydro-1-hydroxy-.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1h-Indene-2-carboxaldehyde, 5-bromo-2,3-dihydro-1-oxo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1h-Indene-2-carboxaldehyde, 5-bromo-2,3-dihydro-1-oxo- involves its interaction with various molecular targets. The bromine atom and carbonyl groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
1h-Indene-2-carboxaldehyde, 2,3-dihydro-1-oxo-: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1h-Indene-2-carboxylic acid, 5-bromo-2,3-dihydro-1-oxo-: Contains a carboxylic acid group instead of an aldehyde, altering its chemical properties and reactivity.
1h-Indene-2-carboxaldehyde, 5-chloro-2,3-dihydro-1-oxo-: Similar structure with a chlorine atom instead of bromine, affecting its reactivity and biological activity.
Uniqueness: 1h-Indene-2-carboxaldehyde, 5-bromo-2,3-dihydro-1-oxo- is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential biological activities. The combination of the aldehyde and ketone functionalities further adds to its versatility in synthetic applications.
Propiedades
Fórmula molecular |
C10H7BrO2 |
|---|---|
Peso molecular |
239.06 g/mol |
Nombre IUPAC |
6-bromo-3-oxo-1,2-dihydroindene-2-carbaldehyde |
InChI |
InChI=1S/C10H7BrO2/c11-8-1-2-9-6(4-8)3-7(5-12)10(9)13/h1-2,4-5,7H,3H2 |
Clave InChI |
FCGFTUYFILLJDJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)C2=C1C=C(C=C2)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


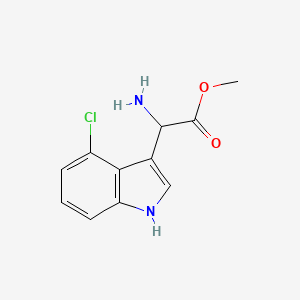

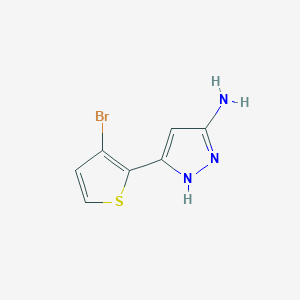
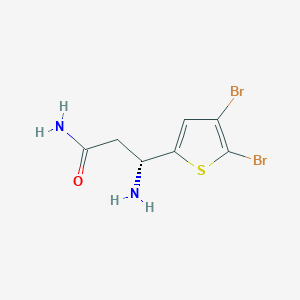


![2-(Propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15275800.png)
![4-[Amino(cyclopropyl)methyl]-2-chloro-6-fluorophenol](/img/structure/B15275811.png)
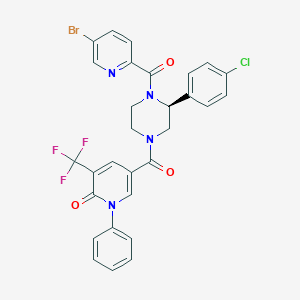

![2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide](/img/structure/B15275819.png)
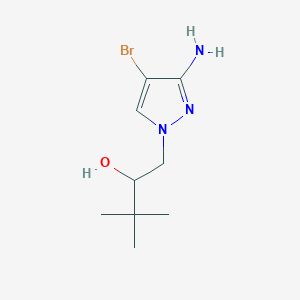
![N-[2-(cyclopropylamino)ethyl]methanesulfonamide](/img/structure/B15275829.png)
